molecular formula C7H13NO3 B065968 4-Amino-2-hydroxycyclohexanecarboxylic acid CAS No. 173731-97-0

4-Amino-2-hydroxycyclohexanecarboxylic acid

Cat. No.: B065968
CAS No.: 173731-97-0
M. Wt: 159.18 g/mol
InChI Key: NHAWRUQQEARCSQ-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) is an organic compound with the molecular formula C7H13NO3 It is a derivative of cyclohexanecarboxylic acid, featuring an amino group and a hydroxyl group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) can be synthesized through several methods. The reaction conditions typically involve the use of catalysts, such as palladium on carbon, and hydrogen gas under high pressure .

Industrial Production Methods

In an industrial setting, the production of cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) may involve large-scale hydrogenation processes, followed by functional group modifications using various reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carboxylic acid group yields an alcohol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) include:

Uniqueness

Cyclohexanecarboxylic acid, 4-amino-2-hydroxy-(9CI) is unique due to the presence of both amino and hydroxyl groups on the cyclohexane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9H,1-3,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAWRUQQEARCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1N)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261527
Record name 4-Amino-2-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173731-97-0
Record name 4-Amino-2-hydroxycyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173731-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-hydroxycyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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